molecular formula C16H13N5 B3829107 5,7-diphenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine

5,7-diphenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine

Cat. No.: B3829107
M. Wt: 275.31 g/mol
InChI Key: BPQBPYCYPRIGLJ-UHFFFAOYSA-N
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Description

5,7-diphenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of tetrazolopyrimidines This compound is characterized by its unique structure, which includes a tetrazole ring fused to a pyrimidine ring, with phenyl groups attached at the 5 and 7 positions

Biochemical Analysis

Biochemical Properties

5,7-Diphenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with α,β-unsaturated carbonyl compounds in the presence of sodium methoxide, leading to the formation of tetrahydrotetrazoloquinazolines . These interactions highlight the compound’s potential as a versatile reagent in organic synthesis and biochemical studies.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated its analgesic activity and acute toxicity, indicating its impact on cellular health and function . These effects are crucial for understanding the compound’s potential therapeutic applications and safety profile.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s tetrazole ring forms dihedral angles with phenyl rings, contributing to its unique molecular structure and reactivity . These interactions can lead to enzyme inhibition or activation, as well as changes in gene expression, further elucidating the compound’s mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound maintains its structural integrity under specific conditions, ensuring its efficacy in biochemical assays . Prolonged exposure may lead to degradation, affecting its biological activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as analgesic activity . Higher doses may result in toxic or adverse effects, highlighting the importance of dosage optimization in preclinical studies. Understanding these threshold effects is crucial for developing safe and effective therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways underscores its potential as a modulator of biochemical processes, with implications for drug development and metabolic research .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins, affecting its localization and accumulation. These interactions are essential for understanding the compound’s bioavailability and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function. Understanding these localization mechanisms is crucial for elucidating the compound’s role in cellular processes and its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-diphenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine typically involves multicomponent cyclocondensation reactions. One common method involves the reaction of 5-aminotetrazole with chalcones in the presence of a suitable catalyst under reflux conditions . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired tetrazolopyrimidine derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

5,7-diphenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the tetrazole or pyrimidine rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the heterocyclic core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized tetrazolopyrimidine derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings or the heterocyclic core.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    4,7-dihydrotetrazolo[1,5-a]pyrimidine derivatives: These compounds share the same core structure but differ in the substituents attached to the rings.

    Tetrazolopyrimidine analogs: Compounds with similar fused ring systems but different functional groups or ring sizes.

Uniqueness

5,7-diphenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine is unique due to the presence of phenyl groups at the 5 and 7 positions, which can influence its chemical reactivity and biological activity. The specific arrangement of these groups can enhance the compound’s ability to interact with various targets, making it a valuable scaffold for drug design and other applications.

Properties

IUPAC Name

5,7-diphenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5/c1-3-7-12(8-4-1)14-11-15(13-9-5-2-6-10-13)21-16(17-14)18-19-20-21/h1-11,15H,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPQBPYCYPRIGLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C=C(NC3=NN=NN23)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,7-diphenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine

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